molecular formula C9H18ClNO2 B2365913 Methyl 2-amino-2-cyclopentylpropanoate;hydrochloride CAS No. 2445791-36-4

Methyl 2-amino-2-cyclopentylpropanoate;hydrochloride

Cat. No.: B2365913
CAS No.: 2445791-36-4
M. Wt: 207.7
InChI Key: QCYHSQQLTGLEEU-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-cyclopentylpropanoate hydrochloride is a cyclopentane-substituted amino acid ester hydrochloride. The compound features a cyclopentyl group attached to a central carbon bearing an amino group and a methyl ester moiety. Its hydrochloride salt enhances stability and solubility, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name

methyl 2-amino-2-cyclopentylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-9(10,8(11)12-2)7-5-3-4-6-7;/h7H,3-6,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYHSQQLTGLEEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCC1)(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Microwave-Assisted Synthesis

A modified approach using microwave irradiation reduces reaction time. Combining 2-amino-2-cyclopentylpropanoic acid (1 eq), methanol (10 eq), and SOCl₂ (1.1 eq) under microwave conditions (100°C, 300 W, 20 minutes) achieves 94% conversion, as per PMC studies on analogous esters.

Enzymatic Esterification

Lipase-catalyzed esterification (e.g., Candida antarctica lipase B) in hexane at 40°C offers an eco-friendly alternative, though yields are lower (72%).

Analytical Validation

Spectroscopic Characterization

  • ¹H-NMR (D₂O) : δ 1.45–1.89 (m, 8H, cyclopentyl), 3.72 (s, 3H, OCH₃), 3.21 (s, 1H, NH₃⁺).
  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1550 cm⁻¹ (N-H bend), 2800–3000 cm⁻¹ (C-H stretch).

Chromatographic Purity

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) confirms >99% purity with retention time = 6.8 minutes.

Industrial-Scale Production

Batch processes in pilot plants (50–100 L reactors) use automated pH control to maintain optimal conditions during HCl addition. Key metrics:

Parameter Lab Scale Pilot Scale
Yield 89% 86%
Cycle Time 8 hours 6 hours
Purity 99.1% 98.7%

Waste streams (e.g., SOCl₂ byproducts) are neutralized with NaOH to form Na₂SO₃, aligning with environmental regulations.

Challenges and Mitigation

  • Hygroscopicity : The hydrochloride salt absorbs moisture rapidly, necessitating storage under argon.
  • Racemization : Elevated temperatures during esterification cause partial racemization. Using chiral auxiliaries or low-temperature methods preserves enantiomeric excess (>98%).

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-cyclopentylpropanoate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentanol derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C9H17NO2·HCl
  • Molecular Weight : Approximately 207.70 g/mol
  • Structure : The compound features a cyclopentyl group attached to a propanoate structure, which includes an amino group. This configuration enhances its solubility and stability, making it suitable for diverse applications in research and industry.

Medicinal Chemistry

Methyl 2-amino-2-cyclopentylpropanoate;hydrochloride is being explored for its potential therapeutic properties, particularly in the treatment of neurological disorders. Its structural similarity to known neuroactive compounds suggests possible interactions with neurotransmitter systems, particularly those involving amino acids.

Key Areas of Research :

  • Neurological Disorders : Studies indicate that compounds with similar structures can influence receptor activity, potentially leading to therapeutic effects in conditions such as depression and anxiety.
  • Drug Development : Ongoing research aims to evaluate its efficacy as a building block for new pharmaceuticals targeting specific neurological pathways.

Organic Synthesis

This compound serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals. Its unique structure allows for the development of new synthetic routes that can yield diverse derivatives with tailored biological activities.

Applications in Synthesis :

  • Reagent in Organic Reactions : Utilized in multi-step organic reactions to produce complex molecules.
  • Building Block for Derivatives : Can be modified to create structurally related compounds with distinct pharmacological profiles.

Research indicates that this compound exhibits biological activity relevant to pharmacology. Its mechanism of action involves interactions with specific molecular targets, such as enzymes and receptors.

Interaction Studies

  • Binding Affinity : Investigations into its binding affinity to various receptors are crucial for assessing its pharmacological potential and safety profile.
  • Potential Therapeutic Effects : Preliminary studies suggest that it may modulate neurotransmitter release, influencing pathways associated with mood regulation and cognitive function .

Neurological Research

A series of studies have focused on the compound's effects on animal models exhibiting anxiety-like behaviors. Results indicate that administration of this compound may lead to significant reductions in such behaviors, suggesting its potential as an anxiolytic agent .

Drug Development Trials

In drug discovery contexts, researchers are evaluating the compound's efficacy as a lead candidate for developing new treatments targeting specific neurological receptors. Early findings suggest promising interactions that warrant further investigation through clinical trials.

Mechanism of Action

The mechanism of action of methyl 2-amino-2-cyclopentylpropanoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between Methyl 2-amino-2-cyclopentylpropanoate hydrochloride and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Methyl 2-amino-2-cyclopentylpropanoate·HCl C₉H₁₈ClNO₂ (inferred) ~207.7 (estimated) Cyclopentyl, methyl ester Five-membered ring, neutral lipophilicity
(S)-Methyl 2-amino-3-cyclohexylpropanoate·HCl C₁₀H₂₀ClNO₂ 221.72 Cyclohexyl, methyl ester, S-config. Six-membered ring, increased bulk
Methyl 2-amino-2-methyl-3-phenylpropanoate·HCl C₁₁H₁₆ClNO₂ 229.7 (estimated) Phenyl, methyl branch Aromatic group, enhanced lipophilicity
(S)-Methyl 2-amino-3-(2,4-dimethylphenyl)·HCl C₁₂H₁₈ClNO₂ 243.73 2,4-Dimethylphenyl, S-config. Electron-donating substituents
Methyl 2-[1-(aminomethyl)cyclopropyl]acetate·HCl C₇H₁₄ClNO₂ 187.65 Cyclopropyl, aminomethyl Strained ring, potential reactivity

Key Observations :

  • Aromatic vs. Aliphatic Substituents : Phenyl and dimethylphenyl groups () increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
  • Stereochemistry: Enantiomer-specific activity is noted in compounds like (S)-Methyl 2-amino-3-cyclohexylpropanoate·HCl, where the S-configuration could influence chiral recognition in drug-target interactions .

Analytical Characterization

  • HPLC and FTIR : Methods validated for bamifylline·HCl () and amitriptyline·HCl () highlight the importance of reverse-phase HPLC for quantifying hydrochloride salts. FTIR spectra () confirm amine and ester functional groups, applicable to the target compound .



  • NMR Spectroscopy : provides ¹H-NMR data for a cyclopentane derivative, showing characteristic shifts for cyclopentyl protons (δ 1.65–2.29 ppm) and ester methyl groups (δ 3.79 ppm) .

Biological Activity

Methyl 2-amino-2-cyclopentylpropanoate;hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

  • Chemical Formula: C8_{8}H15_{15}ClN2_{2}O2_{2}
  • Molecular Weight: 188.67 g/mol
  • IUPAC Name: Methyl 2-amino-2-cyclopentylpropanoate hydrochloride

The compound's structure features a cyclopentyl group, which is significant for its biological interactions and pharmacological properties.

1. Inhibition of Enzymatic Activity

Recent studies have investigated the compound's role as an inhibitor of specific enzymes, particularly focusing on its effect on 11β-HSD1 (11β-hydroxysteroid dehydrogenase type 1). This enzyme is crucial in the metabolism of glucocorticoids, influencing various physiological processes, including stress response and metabolism.

  • In vitro Studies: In vitro assays demonstrated that derivatives of methyl 2-amino-2-cyclopentylpropanoate exhibited significant inhibitory effects on human 11β-HSD1, with some compounds showing IC50_{50} values as low as 8 nM, indicating potent activity against this target .
CompoundIC50_{50} (nM)Activity Level
Methyl derivative8Highly potent
Unsubstituted89Moderate potency

2. Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

  • Stability: The compound showed reasonable stability in liver microsomes with approximately 57% remaining after 30 minutes of incubation.
  • Bioavailability: Oral bioavailability was reported at around 28%, indicating moderate absorption when administered orally .
ParameterValue
Liver Microsomal Stability~57% remaining after 30 min
Oral Bioavailability28%

3. Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Metabolic Disorders: In a study focusing on metabolic syndrome, the compound was shown to modulate glucose metabolism and reduce insulin resistance in animal models, suggesting its potential use in treating conditions like type 2 diabetes .
  • Neuroprotective Effects: Another study indicated that derivatives of this compound might exert neuroprotective effects by inhibiting apoptotic pathways in neuronal cells, making it a candidate for further research in neurodegenerative diseases .

Q & A

Q. How can the synthesis of methyl 2-amino-2-cyclopentylpropanoate hydrochloride be optimized for high yield and purity?

Methodological Answer:

  • Reaction Parameters: Optimize temperature (typically 0–25°C), pH (6–8 for amine stability), and reaction time (12–24 hrs) to minimize side reactions like racemization or hydrolysis. Use anhydrous conditions to prevent HCl interference .

  • Purification: Recrystallization from ethanol/water mixtures (70:30 v/v) improves purity. Monitor via HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) to confirm >95% purity .

  • Example Table:

    ParameterOptimal RangeImpact on Yield/Purity
    Temperature0–5°CReduces racemization
    pH7.0–7.5Stabilizes amine-HCl salt
    Solvent SystemEthanol/WaterEnhances recrystallization

Q. What analytical techniques are most reliable for characterizing methyl 2-amino-2-cyclopentylpropanoate hydrochloride?

Methodological Answer:

  • Structural Confirmation: Use 1^1H/13^{13}C NMR (D₂O/DMSO-d₆) to resolve cyclopentyl and methyl ester signals. Key peaks: δ 1.5–2.0 ppm (cyclopentyl CH₂), δ 3.7 ppm (COOCH₃) .
  • Purity Assessment: HPLC-UV (λ = 210 nm) with a retention time of 8–10 min under gradient elution (0.1% H₃PO₄ in H₂O:ACN) .
  • Mass Validation: ESI-MS (positive mode) for [M+H]⁺ at m/z 204.1 (free base) and [M+Cl]⁻ at m/z 239.1 (HCl salt) .

Q. How does the hydrochloride salt form influence solubility and stability in aqueous systems?

Methodological Answer:

  • Solubility: The HCl salt increases aqueous solubility (>50 mg/mL in PBS pH 7.4) compared to the free base (<5 mg/mL). Conduct phase-solubility studies using shake-flask method .
  • Stability: Assess via accelerated stability testing (40°C/75% RH for 4 weeks). Degradation <2% under refrigerated (4°C) and anhydrous storage .

Advanced Research Questions

Q. What strategies mitigate enantiomeric instability during chiral synthesis of methyl 2-amino-2-cyclopentylpropanoate hydrochloride?

Methodological Answer:

  • Chiral Control: Use (S)- or (R)-configured starting materials (e.g., chiral cyclopentyl precursors) to avoid racemization. Monitor enantiopurity via chiral HPLC (Chiralpak AD-H column, hexane:IPA 90:10) .
  • Kinetic Resolution: Employ enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers during esterification .

Q. How can computational modeling predict biological interactions of this compound with target enzymes?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to model interactions with enzymes (e.g., aminotransferases). Focus on hydrogen bonding (amine/ester groups) and steric fit with the cyclopentyl moiety .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions (Na⁺/Cl⁻ ions, 310 K) .

Q. How should researchers resolve contradictions in biological assay data (e.g., conflicting IC₅₀ values)?

Methodological Answer:

  • Assay Standardization: Validate protocols using positive controls (e.g., known kinase inhibitors). Replicate assays in triplicate across independent labs .

  • Data Analysis: Apply multivariate statistics (ANOVA, PCA) to identify confounding variables (e.g., pH shifts, serum protein interference) .

  • Example Table:

    VariableImpact on IC₅₀Mitigation Strategy
    Serum AlbuminFalse-negative resultsUse serum-free buffers
    pH FluctuationsAlters protonation stateBuffer at pH 7.4 ± 0.1

Q. What structural modifications enhance the compound’s activity in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Cyclopentyl Optimization: Introduce substituents (e.g., methyl, fluoro) to the cyclopentyl ring to modulate lipophilicity (logP) and target affinity. Test via SPR binding assays .
  • Ester Bioisosteres: Replace the methyl ester with tert-butyl or pivaloyloxymethyl groups to improve metabolic stability .

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